2-methyl-octahydro-1H-isoindol-4-amine
Description
Significance of Polycyclic Saturated Heterocyclic Amine Frameworks in Chemical Synthesis
Polycyclic saturated heterocyclic amines are foundational components in the synthesis of a wide array of organic compounds. Their rigid conformational structures are instrumental in creating molecules with specific three-dimensional orientations, a critical factor in fields such as medicinal chemistry and materials science. The presence of a nitrogen atom within the heterocyclic ring system introduces a site of basicity and nucleophilicity, allowing for a multitude of chemical transformations. These frameworks serve as valuable building blocks, or scaffolds, upon which greater molecular complexity can be systematically assembled. The inherent stereochemistry of these fused ring systems also presents opportunities for the development of chiral compounds, which are of paramount importance in the pharmaceutical industry.
Historical Context of Isoindole and Octahydroisoindole (B159102) Chemistry
The chemistry of isoindoles, the aromatic precursors to octahydroisoindoles, has been a subject of investigation for over a century. Isoindole itself is an isomer of the more common indole (B1671886), and its fully saturated derivative is known as isoindoline (B1297411). researchgate.net The initial challenge in this field was the inherent instability of the parent isoindole, which possesses a reactive ortho-quinoid structure. nist.gov Consequently, early research often focused on more stable substituted derivatives. mdpi.com
The development of synthetic methodologies to access the fully reduced octahydroisoindole core represented a significant advancement. These methods often involve the hydrogenation of isoindole or isoindoline precursors. For instance, the synthesis of methyl octahydro-1H-isoindole-1-carboxylate hydrochloride has been achieved through the hydrogenation of the corresponding 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester over a rhodium-on-carbon catalyst. prepchem.com Such synthetic routes have paved the way for the exploration of a wider range of substituted octahydroisoindoles, including the title compound, 2-methyl-octahydro-1H-isoindol-4-amine.
Structural Characterization and Nomenclature of Octahydro-1H-isoindol-4-amine Systems
The systematic naming of complex organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name "octahydro-1H-isoindol-4-amine" precisely describes the molecule's structure. "Octahydro" indicates the saturation of the bicyclic system with the addition of eight hydrogen atoms compared to the aromatic isoindole. "1H-isoindole" specifies the parent heterocyclic system where the nitrogen atom is at position 2 and a hydrogen atom is attached to the nitrogen in the unsaturated form (though in the saturated octahydro form, this locant has less significance). The "-4-amine" suffix indicates the presence of an amino (-NH2) group at the 4th position of the isoindole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H bonds of the amine and the C-N bonds of the heterocycle.
The table below summarizes the key structural features of the parent octahydro-1H-isoindol-4-amine scaffold and its 2-methyl derivative.
| Feature | Octahydro-1H-isoindol-4-amine | This compound |
| Molecular Formula | C₈H₁₆N₂ | C₉H₁₈N₂ |
| Core Structure | Fused bicyclic system | Fused bicyclic system |
| Heteroatom | Nitrogen | Nitrogen |
| Key Substituents | Amino group at C-4 | Methyl group at N-2, Amino group at C-4 |
| Saturation | Fully saturated | Fully saturated |
Further research and publication of experimental data are necessary to provide a more detailed and specific characterization of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
InChI |
InChI=1S/C9H18N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h7-9H,2-6,10H2,1H3 |
InChI Key |
WDTYUDKGVGNUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC(C2C1)N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving the Octahydro 1h Isoindol 4 Amine Framework
Reaction Mechanism Elucidation for Key Cyclization Steps
The formation of the octahydro-1H-isoindole core often involves intricate cyclization reactions. While specific mechanistic studies on the direct synthesis of 2-methyl-octahydro-1H-isoindol-4-amine are not extensively detailed in the available literature, analogous systems provide valuable insights into the plausible reaction pathways. Computational investigations into the cyclization of related structures, such as the formation of isoindole N-oxides from 2'-alkynylacetophenone oximes, suggest that radical-mediated pathways can be involved. nih.gov In such mechanisms, an initial electron transfer can lead to the formation of a radical cation, which then undergoes a facile C-N bond formation in a 5-exo cyclization manner. nih.gov Subsequent back-electron transfer and intramolecular proton transfer can then yield the final cyclized product. nih.gov The stereoselectivity of these reactions is often high, with only one of two possible stereoisomers being formed. nih.gov
Another powerful strategy for constructing fused heterocyclic systems, including isoindole derivatives, is the tandem reaction approach. For instance, a novel intramolecular aldol (B89426) cyclization has been utilized to synthesize new nitrogen-containing heterocyclic systems. While not directly applied to the target compound, this highlights the potential for designing synthetic routes that proceed through key cyclization steps governed by fundamental organic reaction mechanisms.
Regioselectivity and Stereoselectivity in Functionalization Reactions
The functionalization of the octahydro-1H-isoindole framework is critical for introducing chemical diversity. The regioselectivity and stereoselectivity of these reactions are paramount in determining the biological activity of the final compounds.
Epoxide intermediates are versatile precursors in the synthesis of functionalized octahydro-1H-isoindoles, allowing for the introduction of various substituents. The nucleophilic ring-opening of these epoxides is a key step where regioselectivity and stereoselectivity are crucial. The outcome of this reaction is highly dependent on the reaction conditions, particularly whether it is performed in an acidic or basic medium.
Under basic or neutral conditions, the ring-opening of an epoxide by a nucleophile, such as an amine, typically proceeds via an SN2 mechanism. libretexts.orgresearchgate.netjsynthchem.com In this case, the nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in a trans relationship between the nucleophile and the newly formed hydroxyl group. libretexts.org
Conversely, under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. libretexts.orgjsynthchem.com The nucleophilic attack then occurs at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state, which has some SN1 character. libretexts.org The attack is still stereospecific, occurring from the backside relative to the protonated oxygen, leading to a trans product. libretexts.org
The choice of catalyst can also exert significant control over the regioselectivity of epoxide ring-opening, sometimes overriding the inherent substrate bias. rsc.org For instance, certain cationic aluminum salen catalysts have been shown to direct the nucleophilic attack to a specific carbon of the epoxide, allowing for catalyst-controlled regioselectivity. rsc.org
Table 1: Regioselectivity of Nucleophilic Ring-Opening of an Asymmetric Epoxide Intermediate
| Condition | Mechanism | Site of Nucleophilic Attack | Product Stereochemistry |
| Basic/Neutral | SN2 | Less substituted carbon | trans |
| Acidic | SN1-like | More substituted carbon | trans |
| Catalyst-Controlled | Varies | Directed by catalyst | Varies |
Vicinal dihydroxylation is another important functionalization reaction, often used to introduce two adjacent hydroxyl groups. The stereochemical outcome of this reaction is highly dependent on the reagent used. For instance, the use of osmium tetroxide (OsO4) results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. libretexts.org This reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields the cis-diol. libretexts.org
In contrast, anti-dihydroxylation can be achieved through the ring-opening of an epoxide intermediate with water or a hydroxide (B78521) nucleophile. As discussed previously, this SN2 reaction leads to the formation of a trans-diol. libretexts.org
Understanding Intramolecular Rearrangements and Structural Transformations
Influence of Catalysts and Reaction Conditions on Reaction Pathways
Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions involving the octahydro-1H-isoindole framework. As highlighted in the context of epoxide ring-opening, the choice between acidic and basic conditions can completely alter the regioselectivity of the reaction. libretexts.orgjsynthchem.com
Furthermore, the use of metal-based catalysts can provide access to reaction pathways that are not feasible under thermal conditions. For example, Lewis acids can be employed to activate electrophiles and enhance the rate of nucleophilic attack. rsc.org The nature of the solvent can also influence reaction outcomes by affecting the solubility of reactants and stabilizing transition states. In some cases, solvent-free conditions can offer advantages in terms of efficiency and environmental impact. researchgate.net
The careful selection and optimization of catalysts and reaction conditions are therefore essential for achieving the desired regioselectivity, stereoselectivity, and yield in the synthesis and functionalization of this compound and its derivatives.
Stereochemical and Conformational Analysis of 2 Methyl Octahydro 1h Isoindol 4 Amine Systems
Determination of Absolute and Relative Stereochemistry
The octahydro-1H-isoindole skeleton contains three chiral centers at positions C3a, C4, and C7a. The stereochemical complexity arises from both the ring fusion and the substitution pattern.
Relative Stereochemistry: The relative stereochemistry is primarily defined by the fusion of the six-membered and five-membered rings. This fusion can be either cis or trans, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a).
cis-fused: The bridgehead hydrogens are on the same side of the ring system. This configuration imparts significant flexibility to the molecule.
trans-fused: The bridgehead hydrogens are on opposite sides. This arrangement results in a more rigid, conformationally locked structure.
Furthermore, the amino group at the C4 position can be oriented in two ways relative to the plane of the ring system, often described in relation to the bridgehead protons. The synthesis of specific stereoisomers, such as enantiopure cis- and trans-fused octahydroisoindoles, can be achieved through stereodivergent routes, often starting from a common precursor like phthalimide to ensure complete stereocontrol. researchgate.net
Absolute Stereochemistry: The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (R/S) priority rules. ulisboa.pt Determining the absolute stereochemistry of molecules with multiple chiral centers typically requires advanced analytical techniques. mtu.edunih.gov X-ray crystallography of a crystalline salt or derivative provides unambiguous assignment of both relative and absolute stereochemistry. In the absence of a suitable crystal, stereoselective synthesis from a starting material of known absolute configuration is a common strategy.
Interactive Table of Possible Stereoisomers The combination of ring fusion and substituent orientation leads to several possible diastereomers. The table below summarizes the primary isomeric forms.
| Ring Fusion | C4-Amine Orientation | Bridgehead Protons (H-3a, H-7a) | Key Feature |
| cis | Axial-like | Same side | Flexible System |
| cis | Equatorial-like | Same side | Flexible System |
| trans | Axial-like | Opposite sides | Rigid System |
| trans | Equatorial-like | Opposite sides | Rigid System |
Conformational Preferences and Dynamics of the Octahydroisoindole (B159102) Ring System
Cyclohexane (B81311) Ring Conformations: The six-membered ring typically adopts low-energy chair conformations to minimize angular and torsional strain. Boat or twist-boat conformations are higher-energy intermediates in the ring-flipping process.
Pyrrolidine Ring Conformations: The five-membered ring is flexible and adopts non-planar envelope or twist (half-chair) conformations to relieve torsional strain.
In the cis-fused isomer, the entire bicyclic system can undergo a conformational inversion, similar to the chair-flip of cyclohexane. This process involves the interconversion of the chair and envelope/twist forms of the respective rings. The trans-fused isomer, however, is conformationally rigid and cannot undergo such an inversion. The conformational preferences of related bicyclic proline analogues are often studied to understand these dynamics. nih.gov For instance, studies on piperidine-based systems, which feature a six-membered ring, show a strong preference for the chair conformation. nih.gov
The energetic preference for a particular conformation is determined by the steric demands of the substituents. The N-methyl group and the C4-amino group will preferentially occupy equatorial-like positions to minimize unfavorable 1,3-diaxial interactions. The precise conformational equilibrium is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.govauremn.org.br NMR techniques, such as the measurement of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments, provide information about dihedral angles and through-space proton proximities, respectively, allowing for the elucidation of the dominant solution-state conformation. copernicus.orgresearchgate.net
Interactive Table of Conformational Energies Quantum mechanical calculations can estimate the relative energies of different conformers. The following table provides a hypothetical energy landscape for a cis-fused system.
| Conformer Description | Relative Energy (kcal/mol) | Key Feature |
| Chair-Envelope (Equatorial NH₂) | 0.00 | Lowest energy, minimal steric strain |
| Chair-Envelope (Axial NH₂) | ~1.8 - 2.5 | Higher energy due to 1,3-diaxial interactions |
| Twist Boat-Twist | > 5.0 | High-energy transition state for ring inversion |
Analysis of Intramolecular Non-Covalent Interactions Influencing Conformation and Stability
The conformational preferences outlined above are governed by a delicate balance of intramolecular non-covalent interactions. These weak forces dictate the three-dimensional folding of the molecule. nih.gov
Intramolecular Hydrogen Bonding: A key stabilizing interaction in 2-methyl-octahydro-1H-isoindol-4-amine is the potential for an intramolecular hydrogen bond. A hydrogen atom from the C4-primary amine (donor) can interact with the lone pair of electrons on the N2-tertiary amine (acceptor). This interaction would create a pseudo-cyclic arrangement, significantly stabilizing conformations where the two nitrogen atoms are in close proximity. The formation and strength of such bonds can be investigated using infrared (IR) spectroscopy and advanced computational analysis. mdpi.com
Steric (van der Waals) Repulsion: Steric hindrance is a major destabilizing force. Repulsion between the bulky N-methyl group and adjacent axial hydrogens, or between an axially oriented C4-amino group and other axial hydrogens on the cyclohexane ring (1,3-diaxial interactions), will raise the energy of a given conformer. Molecules preferentially adopt conformations that minimize these repulsive interactions.
Torsional Strain: Eclipsing interactions between adjacent C-H or C-N bonds create torsional strain. The ring systems pucker into chair, envelope, or twist conformations specifically to adopt staggered arrangements that minimize this strain.
The interplay of these forces—stabilizing hydrogen bonds versus destabilizing steric and torsional strain—determines the final, lowest-energy conformation of the molecule.
Derivatization Strategies and Scaffold Diversification Within the Octahydro 1h Isoindol 4 Amine Series
Introduction of Functional Groups on the Octahydroisoindole (B159102) Core
Functionalization of the 2-methyl-octahydro-1H-isoindol-4-amine scaffold can be systematically approached by modifying the exocyclic amine, the amine nitrogen atom of the isoindole ring system, and the alicyclic ring. These modifications are crucial for tuning the physicochemical properties and biological activity of the resulting derivatives.
The primary amine at the 4-position of the octahydroisoindole core is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions.
N-alkylation introduces alkyl groups onto the amine nitrogen, which can influence the compound's basicity, lipophilicity, and steric profile. Common N-alkylation strategies for primary amines that are applicable to this compound include:
Reductive Amination: This is a widely used method involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This two-step, one-pot reaction is versatile and generally provides good yields of the corresponding secondary or tertiary amines.
Direct Alkylation with Alkyl Halides: This method involves the reaction of the amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction typically requires a base to neutralize the hydrogen halide formed. A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to achieve mono-alkylation.
N-acylation involves the introduction of an acyl group to the amine nitrogen, forming an amide bond. Amides are generally more stable and less basic than the corresponding amines. N-acylation can be achieved using various acylating agents:
Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with primary amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct.
Carboxylic Acids with Coupling Reagents: In this approach, a carboxylic acid is activated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive intermediate that then readily reacts with the amine to form the amide bond. This method is particularly useful for coupling more complex or sensitive carboxylic acids.
| Reaction Type | Reagents | Product Type | Key Considerations |
| N-alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Mild conditions, high yields, good functional group tolerance. |
| N-alkylation (Direct) | Alkyl Halide, Base (e.g., K₂CO₃) | Secondary or Tertiary Amine | Potential for over-alkylation, requires careful control of stoichiometry. |
| N-acylation | Acyl Chloride/Anhydride (B1165640), Base (e.g., Et₃N) | Amide | Highly reactive, generally high yields. |
| N-acylation (Coupling) | Carboxylic Acid, Coupling Agent (e.g., EDC, DCC) | Amide | Mild conditions, suitable for sensitive substrates. |
Modification of the saturated carbocyclic portion of the octahydroisoindole ring system provides another avenue for structural diversification. These modifications can introduce new functional groups and alter the stereochemistry of the scaffold.
Oxidation reactions can introduce hydroxyl or carbonyl functionalities onto the alicyclic ring. The specific outcome of the oxidation depends on the reagent and the position of the targeted C-H bond. For instance, oxidation of a methylene (B1212753) group adjacent to the nitrogen atom could potentially lead to the formation of a lactam.
Substitution reactions on the alicyclic ring are generally more challenging due to the unactivated nature of the C-H bonds. However, radical halogenation could be employed to introduce a halide, which can then serve as a handle for further nucleophilic substitution reactions. Directed C-H activation methodologies, while more advanced, could also be envisioned for the site-selective functionalization of the ring.
| Modification | Potential Reagents | Potential Outcome |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Hydroxylation, Carbonyl formation |
| Substitution | Radical initiators and halogen sources (e.g., NBS, AIBN) | Halogenation |
Synthesis of Fused Heterocyclic Octahydroisoindole Derivatives
Fusing an additional heterocyclic ring to the octahydro-1H-isoindol-4-amine scaffold can significantly expand its structural diversity and lead to novel chemical entities with unique pharmacological profiles. The primary amine at the 4-position and the adjacent ring carbons can serve as anchor points for the construction of fused ring systems.
One common strategy involves a multi-step sequence where the amine is first derivatized with a reagent containing a second reactive functional group. Subsequent intramolecular cyclization can then lead to the formation of a fused heterocyclic ring. For example, reaction with a β-ketoester could, after initial acylation, potentially undergo an intramolecular condensation to form a fused pyridinone ring.
Development of Chemically Diverse Libraries of Octahydroisoindole Scaffolds
The development of chemically diverse libraries based on the octahydroisoindole scaffold is a key strategy in drug discovery to systematically explore structure-activity relationships (SAR). By creating a large collection of related but structurally distinct compounds, researchers can efficiently screen for desired biological activities.
Library synthesis often employs combinatorial chemistry principles, where a common core scaffold is reacted with a variety of building blocks. For the this compound scaffold, a library could be generated by reacting the primary amine with a diverse set of carboxylic acids (for N-acylation) or aldehydes/ketones (for reductive amination). High-throughput synthesis and purification techniques are often employed to manage the large number of compounds generated.
Exploration of Chemical Space for Octahydro-1H-isoindol-4-amine Analogs
The exploration of chemical space for octahydro-1H-isoindol-4-amine analogs involves designing and synthesizing molecules that cover a wide range of physicochemical properties, such as size, shape, lipophilicity, and hydrogen bonding capacity. The goal is to identify regions of chemical space that are associated with desirable biological activity.
Computational tools can be used to guide the design of these analogs. By analyzing the properties of known active compounds, models can be developed to predict the activity of virtual compounds before they are synthesized. This in silico screening can help to prioritize the synthesis of the most promising analogs, thereby making the exploration of chemical space more efficient. The derivatization strategies outlined in the previous sections provide the practical means to synthesize these designed analogs and physically explore the chemical space around the octahydro-1H-isoindol-4-amine scaffold.
Computational Chemistry Approaches Applied to 2 Methyl Octahydro 1h Isoindol 4 Amine
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are fundamental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the identification of transient species such as transition states. While specific studies on the reaction mechanisms involving 2-methyl-octahydro-1H-isoindol-4-amine are not extensively documented in publicly available literature, the principles of quantum chemistry provide a framework for such investigations.
For instance, density functional theory (DFT) and ab initio methods could be employed to study the synthesis of this compound, such as the reductive amination of a corresponding ketone precursor. These calculations would help in:
Identifying the lowest energy reaction pathway: By comparing the energy profiles of different possible routes.
Characterizing transition state structures: Providing geometric and energetic information about the highest energy point along the reaction coordinate.
Calculating activation energies: Offering a quantitative measure of the kinetic feasibility of a reaction.
Such theoretical studies are invaluable for optimizing reaction conditions and predicting the formation of potential byproducts.
Molecular Modeling for Conformational Landscape Prediction and Energy Minimization
The three-dimensional structure of a molecule is intrinsically linked to its physical and biological properties. This compound, with its fused ring system and stereocenters, can exist in multiple conformations. Molecular modeling techniques are employed to explore this conformational landscape and identify the most stable arrangements.
Energy minimization, a core component of molecular modeling, seeks to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is typically achieved using methods like molecular mechanics (MM) or quantum mechanics (QM). A systematic conformational search, followed by energy minimization of the resulting structures, can reveal the relative energies of different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C) (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Chair-Equatorial | 175.2 | 0.00 | 75.8 |
| Chair-Axial | 58.9 | 1.50 | 10.2 |
| Boat-Equatorial | -65.4 | 3.20 | 1.5 |
| Boat-Axial | 178.1 | 4.50 | 0.2 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
Prediction of Regioselectivity and Stereoselectivity via Computational Studies
Computational chemistry provides powerful tools for predicting the outcomes of reactions where multiple products can be formed. For reactions involving this compound, such as electrophilic aromatic substitution on a related aromatic precursor or reactions at the amine group, computational models can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed).
By analyzing the electronic properties of the molecule, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, chemists can infer the most likely sites for nucleophilic or electrophilic attack. Furthermore, by calculating the energies of the transition states leading to different regio- or stereoisomers, the preferred reaction pathway can be determined.
Force Field Development and Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide highly accurate information, they are computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations, which use classical mechanics and a simplified representation of the potential energy surface known as a force field, allow for the study of the dynamic behavior of molecules over time.
A crucial first step for performing an MD simulation is the development or validation of a force field for the molecule of interest. This involves parameterizing the force field to accurately reproduce experimental data or high-level quantum chemical calculations. Once a reliable force field is established, MD simulations can be used to study:
Conformational dynamics: How the molecule transitions between different conformations.
Solvation effects: The interaction of the molecule with solvent molecules.
Intermolecular interactions: How molecules of this compound interact with each other or with other molecules.
Ligand-Based Computational Approaches for Scaffold Design and Chemical Space Analysis
In the context of drug discovery, the isoindole scaffold present in this compound can serve as a starting point for the design of new bioactive molecules. Ligand-based computational approaches are used when the structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
By analyzing a set of known active compounds containing the isoindole scaffold, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to search large chemical databases for novel compounds that fit the model.
Furthermore, chemical space analysis can be performed to explore the diversity of possible derivatives of this compound. This involves generating a virtual library of related compounds and analyzing their properties to identify regions of chemical space that are likely to contain molecules with desired characteristics.
Advanced Spectroscopic Characterization Techniques for Octahydro 1h Isoindol 4 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex bicyclic amines like octahydro-1H-isoindol-4-amine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, while advanced 2D NMR techniques are essential for determining stereochemistry.
The complete assignment of ¹H and ¹³C NMR chemical shifts is the first step in structural analysis. For bicyclic systems, these shifts can be influenced by the rigid framework and the orientation of substituents. In a study on borneol and isoborneol, which are bicyclic monoterpenes, the protection of the hydroxyl group led to significant upfield or downfield shifts of various protons and carbons within the bicyclic ring, aiding in their unambiguous assignment nih.gov. Similar effects would be expected in substituted octahydro-1H-isoindol-4-amine derivatives.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing connectivity and relative stereochemistry . COSY spectra reveal proton-proton coupling networks, allowing for the tracing of bonded systems within the molecule. For determining the stereochemistry of bicyclic amines, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial. NOESY identifies protons that are close in space, providing through-space correlations that can elucidate the relative orientation of substituents. For instance, in bridged bicyclic molecules, NOE correlations between a substituent's protons and the protons of the bicyclic framework can distinguish between endo and exo isomers enamine.net. The stereochemical assignment of novel chiral bicyclic amines has been successfully achieved using 2D NMR spectroscopy, with the configuration of diastereomers established based on these detailed analyses nih.gov.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Bicyclic Amine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 2.70 | 45.2 |
| H-2exo | 1.85 | 35.8 |
| H-2endo | 1.60 | 35.8 |
| H-3exo | 1.95 | 28.5 |
| H-3endo | 1.75 | 28.5 |
| H-4 | 2.65 | 48.9 |
| H-5exo | 1.90 | 25.4 |
| H-5endo | 1.65 | 25.4 |
| H-6exo | 1.70 | 29.7 |
| H-6endo | 1.50 | 29.7 |
| N-CH₃ | 2.35 | 42.1 |
Note: Data is hypothetical and for illustrative purposes, based on typical values for N-methylated bicyclic amines.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of octahydro-1H-isoindol-4-amine, X-ray crystallography can definitively establish the stereochemistry of the fused ring system and any substituents.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The structure is then solved and refined to produce a detailed model of the molecule in the crystal lattice. For example, the crystal structures of various substituted isoindole derivatives have been determined, revealing the planarity of the isoindole ring and the geometry of the substituents mdpi.comresearchgate.netresearchgate.netrsc.org. In a study of stable 2H-isoindoles, X-ray crystallographic analysis confirmed that the substance existed solely as the 2H-isomer in the solid phase rsc.org.
For chiral molecules, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration without the need for a heavy atom. This is crucial for understanding the biological activity of enantiomerically pure compounds.
Table 2: Illustrative Crystallographic Data for an Isoindole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: Data is representative of a typical small organic molecule and is for illustrative purposes.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 2-methyl-octahydro-1H-isoindol-4-amine, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.
Electron Ionization (EI) is a common ionization technique that leads to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with characteristic peaks corresponding to different fragment ions. The fragmentation of saturated nitrogen heterocycles often involves cleavage of the bonds alpha to the nitrogen atom scholarsportal.infoaip.org. For a bicyclic amine like this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, cleavage of the bicyclic ring system, and elimination of small neutral molecules. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a useful diagnostic tool youtube.com.
The fragmentation of N-methyl-2-nitriminopyridine, for instance, shows that under direct inlet conditions, the primary fragmentation is the loss of a nitrogen dioxide radical. However, with a heated inlet, extensive pyrolysis occurs, leading to different fragmentation pathways scholarsportal.info. The fragmentation of 1-n-butyl-1,2-diazaspiro[2.5]octane is characterized by cleavage of the C(spiro)–N(1) and N(1)–N(2) bonds, producing a cyclohexaniminyl cation aip.org.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 154 | [M]⁺• (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 125 | [M - C₂H₅]⁺ |
| 111 | [M - C₃H₇]⁺ |
| 96 | [C₆H₁₀N]⁺ |
| 82 | [C₅H₈N]⁺ |
Note: These are predicted fragments based on general fragmentation patterns of bicyclic amines and are for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules edinst.com. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. For a vibration to be Raman active, there must be a change in the polarizability of the molecule edinst.com.
For this compound, IR spectroscopy would be particularly useful for identifying the N-H stretching vibrations of the primary amine, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the saturated ring system and the methyl group would be observed around 2850-3000 cm⁻¹. The N-H bending vibration would be expected in the 1590-1650 cm⁻¹ region.
Raman spectroscopy would also show the C-H and N-H stretching vibrations. The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. Differences in the IR and Raman spectra of different crystalline forms (polymorphs) of a compound can be used to identify and quantify them americanpharmaceuticalreview.com.
Table 4: Characteristic Infrared and Raman Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | 3300-3500 |
| Primary Amine (R-NH₂) | N-H Bend | 1590-1650 | Weak |
| Saturated Alkane (C-H) | C-H Stretch | 2850-2960 | 2850-2960 |
| Saturated Alkane (C-H) | C-H Bend | 1350-1470 | 1350-1470 |
| C-N Bond | C-N Stretch | 1020-1250 | 1020-1250 |
Note: These are general frequency ranges and can vary depending on the specific molecular environment.
Rotational Spectroscopy for Gas-Phase Conformational Analysis
Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the moments of inertia of a molecule, from which its geometry can be determined with high accuracy. This technique is particularly well-suited for studying the conformational preferences of molecules.
For a molecule like this compound, which has a flexible N-methyl group and potential for different ring conformations, rotational spectroscopy could distinguish between different conformers present in the gas phase. By analyzing the rotational spectra of different isotopologues (where one or more atoms are replaced by their isotopes), a complete and unambiguous determination of the molecular structure can be achieved.
A study on N-methyl-2-aminoethanol, a related amino alcohol, used rotational spectroscopy to identify two different conformers and determine their spectroscopic constants, including ¹⁴N-nuclear hyperfine coupling constants and methyl internal rotation barriers frontiersin.org. Similar studies on N-substituted bispidines have combined computational methods with experimental characterization of rotamers to understand the restricted rotational motion of substituents nih.gov. This approach would be highly valuable for elucidating the gas-phase structure and conformational landscape of this compound.
Table 5: Illustrative Rotational Constants for a Bicyclic Amine Conformer
| Rotational Constant | Frequency (MHz) |
| A | 2543.12 |
| B | 1876.45 |
| C | 1432.89 |
Note: These are hypothetical rotational constants for a molecule of similar size and shape and are for illustrative purposes.
Future Directions in 2 Methyl Octahydro 1h Isoindol 4 Amine Research
Development of Novel and Highly Efficient Synthetic Routes
The advancement of research into 2-methyl-octahydro-1H-isoindol-4-amine and its derivatives is fundamentally dependent on the availability of efficient and versatile synthetic methods. While classical approaches exist, future efforts will likely focus on developing more streamlined, cost-effective, and environmentally benign routes. Key areas of development include the application of transition-metal catalysis, which has become a powerful tool for constructing complex molecular architectures. hilarispublisher.com Methods such as palladium-catalyzed cross-coupling reactions could enable the rapid assembly of diverse chemical scaffolds based on the octahydroisoindole (B159102) core. hilarispublisher.comorganic-chemistry.org
Table 1: Comparison of Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Methodologies | Anticipated Outcome |
|---|---|---|---|
| Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers. | Rhodium or Ruthenium-catalyzed hydrogenations, organocatalysis. | Stereocontrolled synthesis of chiral octahydroisoindole derivatives. |
| Cascade Reactions | Increased molecular complexity in fewer steps, improved atom economy. acs.org | Intramolecular Diels-Alder reactions, tandem cyclizations. | Rapid construction of the core bicyclic system from simpler precursors. |
| C-H Activation/Functionalization | Direct modification of the carbocyclic backbone, reduced need for pre-functionalized starting materials. | Palladium, Rhodium, or Iridium catalysis. organic-chemistry.org | Novel substitution patterns on the cyclohexane (B81311) portion of the scaffold. |
| Flow Chemistry | Improved safety, scalability, and reaction control; potential for automation. | Microfluidic reactor systems for multi-step synthesis. | Efficient, scalable, and on-demand production of the target compound and its analogs. |
Exploration of Uncharted Chemical Space within the Octahydroisoindole Scaffold
The term "chemical space" refers to the vast ensemble of all possible molecules. researchgate.net The octahydroisoindole scaffold provides a robust starting point for exploring uncharted regions of this space to discover compounds with novel properties. nih.govnih.gov Future research will focus on systematically modifying the this compound structure to generate diverse libraries of related compounds.
Key strategies for this exploration include:
Scaffold Hopping: This involves replacing the central octahydroisoindole core with other, structurally distinct ring systems while aiming to retain or improve biological activity. chemrxiv.orgnih.gov This can lead to the discovery of novel intellectual property and compounds with different physicochemical profiles.
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules from a common starting material. By applying various reaction pathways to the octahydroisoindole core, a wide range of analogs with different shapes, sizes, and functionalities can be produced, maximizing the exploration of chemical space. hilarispublisher.com
Fragment-Based Elaboration: The core scaffold can be seen as a molecular fragment to which other chemical groups are added. Functionalization can be targeted at several key positions: the secondary amine at position 2, the primary amine at position 4, and various C-H bonds on the saturated carbocyclic ring.
Table 2: Potential Sites for Chemical Space Exploration
| Modification Site | Potential Functional Groups | Synthetic Reaction Type | Objective |
|---|---|---|---|
| N-2 Position (Methyl Group) | Alkyl chains, aryl groups, heterocyclic rings. | N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination). | Modulate lipophilicity, introduce new interaction points. |
| C-4 Position (Amine Group) | Amides, sulfonamides, ureas, substituted amines. | Acylation, sulfonylation, reductive amination. | Introduce hydrogen bond donors/acceptors, alter basicity. |
| Carbocyclic Ring | Halogens, hydroxyl groups, alkyl groups, cyano groups. | C-H activation, radical halogenation, oxidation. | Introduce conformational constraints, alter metabolic stability. |
| Ring Fusion Stereochemistry | Cis vs. Trans isomers. | Stereoselective synthesis, catalytic hydrogenation. | Explore different three-dimensional shapes and vectoral arrangements of substituents. |
Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new transformations. researchgate.net Future research will employ a combination of advanced analytical techniques and computational modeling to elucidate the precise pathways by which the octahydroisoindole scaffold is formed and functionalized.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can be used to monitor reactions in real-time, allowing for the detection of transient intermediates that provide clues about the reaction pathway. researchgate.net High-resolution mass spectrometry can help identify and characterize key intermediates and byproducts. Isotope labeling studies, where an atom is replaced by its isotope (e.g., hydrogen with deuterium), can pinpoint which bonds are broken and formed during a reaction.
Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a vital role. acs.org DFT can be used to model reaction energy profiles, calculate the structures of transition states, and rationalize observed stereochemical outcomes, providing insights that are often difficult to obtain through experimentation alone.
Table 3: Analytical Techniques for Mechanistic Elucidation
| Technique | Application | Type of Information Gained |
|---|---|---|
| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress. | Identification of reaction intermediates, determination of reaction kinetics. |
| Mass Spectrometry (e.g., ESI-MS) | Detection of transient species in the reaction mixture. | Molecular weight of intermediates and products, fragmentation patterns. |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways. acs.org | Transition state energies, reaction energy profiles, electronic structures. |
| Isotope Labeling Studies | Tracing the path of atoms through a reaction. | Confirmation of bond-breaking and bond-forming steps, elucidation of rearrangement mechanisms. |
Application of Machine Learning and Artificial Intelligence in Scaffold Design and Synthetic Route Planning
In the context of the octahydroisoindole scaffold, AI can be applied in several key areas:
Retrosynthetic Planning: AI-powered tools can propose novel synthetic routes by working backward from the target molecule to commercially available starting materials. grace.comchemistryworld.comnih.gov These systems can identify unconventional yet potentially more efficient pathways that might be overlooked by chemists. pharmafeatures.com
Scaffold Design and Optimization: Generative models can design new molecules based on the octahydroisoindole scaffold that are optimized for specific properties (e.g., predicted binding affinity to a biological target). chemrxiv.orgmdpi.com AI algorithms can learn the complex relationships between chemical structure and biological activity to guide the design of more potent and selective compounds. researchgate.net
Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given chemical reaction, reducing the amount of time and resources spent on empirical optimization. synthiaonline.com This accelerates the synthesis of new derivatives for testing.
Table 4: AI and Machine Learning Applications in Octahydroisoindole Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Algorithms analyze known reactions to propose synthetic pathways for novel targets. nih.gov | Discovery of more efficient and cost-effective synthetic routes. |
| Generative Molecular Design | Neural networks create novel molecular structures with desired properties based on the core scaffold. chemrxiv.org | Rapid exploration of virtual chemical space; design of molecules with optimized activity profiles. |
| Quantitative Structure-Activity Relationship (QSAR) | ML models correlate structural features with biological activity to predict the potency of new designs. | Prioritization of synthetic targets, reducing unnecessary experiments. |
| Reaction Optimization | Algorithms predict the best reaction conditions to maximize yield and minimize byproducts. synthiaonline.com | Accelerated development of synthetic procedures and improved efficiency. |
Q & A
Basic Research Questions
Synthetic Routes and Catalytic Optimization Q: What are the common synthetic routes for 2-methyl-octahydro-1H-isoindol-4-amine, and what catalysts are typically employed? A: The synthesis often involves multi-step reactions, including reductive amination or cyclization strategies. For example, palladium catalysts (e.g., Pd/C) are used in hydrogenation steps to reduce unsaturated intermediates, while copper or nickel complexes may facilitate cross-coupling reactions for alkylation. Solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) are critical for controlling reactivity . Reaction temperatures (e.g., 80–120°C) and stoichiometric ratios of reagents (e.g., Grignard or organolithium reagents) must be optimized to avoid side products.
Structural Characterization Techniques Q: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods? A: Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon hybridization, with characteristic shifts for the isoindole ring (e.g., δ 2.1–3.5 ppm for methyl groups) and amine protons (δ 1.5–2.0 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures by solving phase problems and optimizing bond lengths/angles. The program’s robustness in handling high-resolution data ensures accurate determination of stereochemistry and ring puckering .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 154.147 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Conformational Dynamics and Ring Puckering Analysis Q: What methodologies are used to analyze the ring puckering dynamics in octahydro-isoindole derivatives like this compound? A: Cremer-Pople puckering coordinates quantify nonplanar ring distortions. For bicyclic systems like octahydro-isoindole, amplitude () and phase () parameters describe deviations from planarity. Computational tools (e.g., Gaussian or ORCA) calculate these coordinates using DFT-optimized geometries, while crystallographic data validate pseudorotation pathways. For example, puckering amplitudes >0.5 Å indicate significant chair or boat conformations in saturated rings .
Crystallographic Refinement Using SHELX Q: How can computational tools like SHELX assist in the refinement of crystal structures for this compound? A: SHELXL refines structures by:
- Least-Squares Minimization : Adjusts atomic positions to match observed diffraction data (Fo/Fc convergence < 5%).
- Twinned Data Handling : Robust algorithms resolve overlapping reflections in cases of crystal twinning.
- Hydrogen Atom Placement : Positions H atoms using riding models or neutron diffraction data for high-precision studies.
SHELXC/D/E pipelines are particularly effective for experimental phasing of low-symmetry crystals .
Resolving Contradictions in Biological Activity Data Q: What strategies resolve contradictions in biological activity data across studies on isoindol-4-amine derivatives? A: Methodological approaches include:
- Dose-Response Reproducibility : Standardizing assays (e.g., enzyme inhibition IC₅₀, receptor binding Ki) across labs to control variables like pH, temperature, and solvent (DMSO concentration ≤1%).
- Metabolic Stability Testing : LC-MS/MS quantifies metabolite interference in cellular assays.
- Structural-Activity Relationships (SAR) : Correlating substituent effects (e.g., methyl vs. ethyl groups) with activity trends using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
